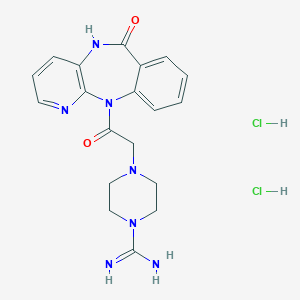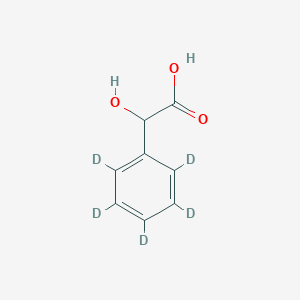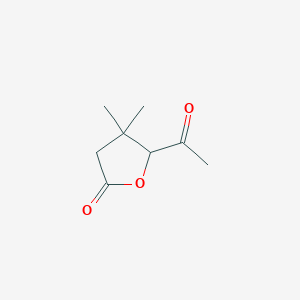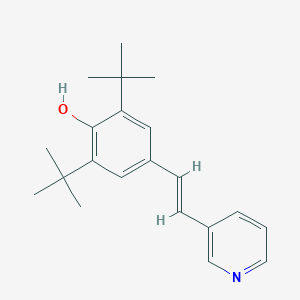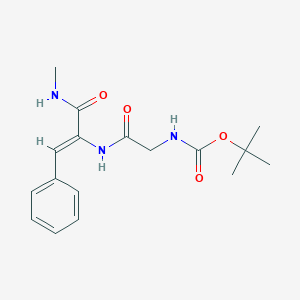
Boc-gdpn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-gdpn, also known as tert-butyloxycarbonyl-guanosine-5'-diphosphate, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a modified form of guanosine-5'-diphosphate (GDP) that has been used as a tool to study various biological processes. Boc-gdpn is a versatile molecule that can be used in different research applications due to its unique properties.
Mecanismo De Acción
Boc-gdpn acts as a competitive inhibitor of GDP binding to GTPases. It binds to the nucleotide-binding site of GTPases and prevents the binding of GDP, thereby inhibiting the GTPase activity. Boc-gdpn can also be used as a substrate for GTPase activity assays, where the hydrolysis of Boc-gdpn to Boc-guanosine-5'-monophosphate (Boc-GMP) is measured.
Efectos Bioquímicos Y Fisiológicos
Boc-gdpn has been shown to have various biochemical and physiological effects. It can inhibit the activity of GTPases, which are involved in various cellular processes, including cell proliferation, differentiation, and migration. Boc-gdpn has been used to study the role of GTPases in cancer metastasis and neurodegenerative diseases. It has also been shown to affect the activity of ion channels and transporters in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-gdpn has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. It can be used in various research applications, including the study of GTPases and their effector proteins. However, Boc-gdpn has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for the use of Boc-gdpn in scientific research. One direction is the development of new biosensors for detecting GTPases in cells. Another direction is the study of the role of GTPases in the regulation of ion channels and transporters. Boc-gdpn can also be used in the study of the interaction between GTPases and their downstream effectors. Further research is needed to explore the potential of Boc-gdpn in these and other research areas.
Conclusion:
In conclusion, Boc-gdpn is a valuable tool for studying various biological processes. Its unique properties make it a versatile molecule that can be used in different research applications. Boc-gdpn has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential of Boc-gdpn in scientific research and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of Boc-gdpn involves the modification of GDP by adding a Boc-gdpnycarbonyl (Boc) group to the guanosine base. The Boc group is added to protect the guanosine base from unwanted reactions during the synthesis process. The synthesis of Boc-gdpn can be achieved by using various chemical reactions, including the reaction of GDP with Boc-protected guanosine, followed by deprotection of the Boc group using a suitable reagent.
Aplicaciones Científicas De Investigación
Boc-gdpn has been widely used in scientific research to study various biological processes. It is a valuable tool for investigating the mechanism of action of GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs). Boc-gdpn can be used to measure the intrinsic and stimulated GTP hydrolysis rates of small GTPases, such as Ras, Rho, and Rab. It can also be used to study the interaction between GTPases and their effector proteins. Boc-gdpn has been used in the development of biosensors for detecting GTPases in cells.
Propiedades
Número CAS |
124194-25-8 |
|---|---|
Nombre del producto |
Boc-gdpn |
Fórmula molecular |
C17H23N3O4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[(Z)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(23)19-11-14(21)20-13(15(22)18-4)10-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/b13-10- |
Clave InChI |
SEHNBYQLWFROMG-RAXLEYEMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC |
SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Sinónimos |
Boc-GDPN Boc-Gly-dehydro-Phe-NHCH3 tert-butyloxycarbonyl-glycyl-dehydrophenylalaninamide-N-methyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



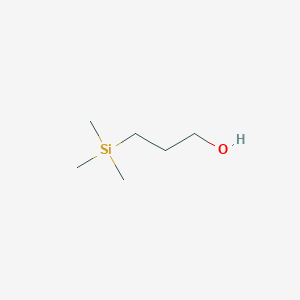
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
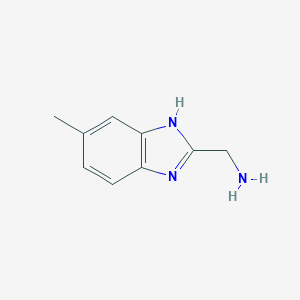
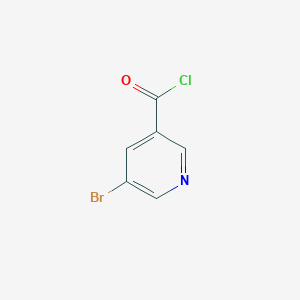
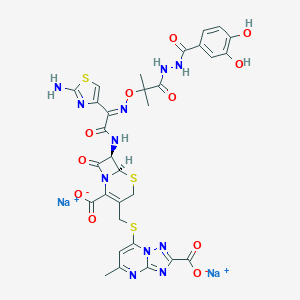
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
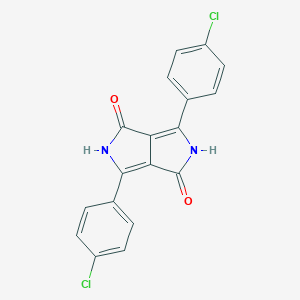
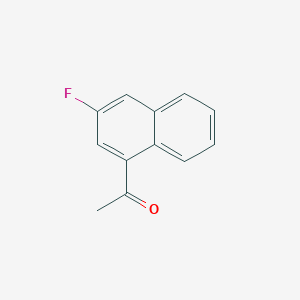
![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
